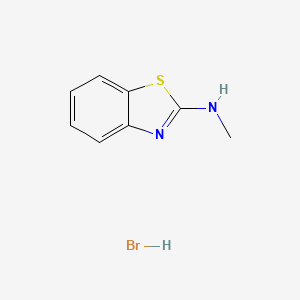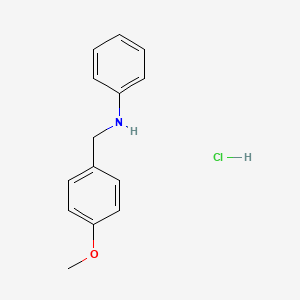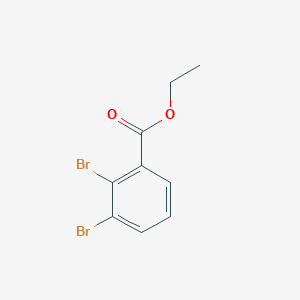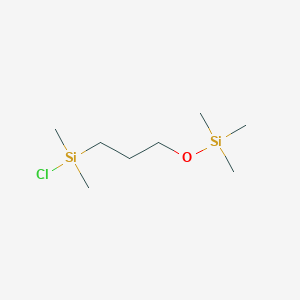
3-(Trimethylsiloxypropyl)dimethylchlorosilane
Vue d'ensemble
Description
3-(Trimethylsiloxypropyl)dimethylchlorosilane is a chemical compound with the molecular formula C8H21ClOSi2 . It is used in the synthesis of various organosilicon compounds .
Synthesis Analysis
The synthesis of 3-(Trimethylsiloxypropyl)dimethylchlorosilane involves two stages . In the first stage, dimethylmonochlorosilane reacts with a platinum (0) -1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex at 20°C for approximately 0.166667 hours . This reaction is carried out using the Schlenk technique under an inert atmosphere . In the second stage, allyloxytrimethylsilane is added and the reaction is allowed to proceed for 2 hours . This stage also uses the Schlenk technique under an inert atmosphere .Molecular Structure Analysis
The molecular structure of 3-(Trimethylsiloxypropyl)dimethylchlorosilane is represented by the formula C8H21ClOSi2 . This indicates that the molecule is composed of 8 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 1 oxygen atom, and 2 silicon atoms .Chemical Reactions Analysis
The chemical reactions involving 3-(Trimethylsiloxypropyl)dimethylchlorosilane are complex and involve multiple stages . The initial reaction with dimethylmonochlorosilane forms an intermediate product, which then reacts with allyloxytrimethylsilane to form the final product .Physical And Chemical Properties Analysis
3-(Trimethylsiloxypropyl)dimethylchlorosilane has a molecular weight of 224.88 . It has a melting point of less than 0°C and a boiling point of 96°C . The density of this compound is 0.922 g/cm3, and it has a refractive index of 1.4285 . The flash point of this compound is 62°C .Applications De Recherche Scientifique
Physicochemical Characteristics
Research has investigated the physicochemical characteristics of various hydrophobic silanes, including Tris (Trimethylsiloxy) silyethyl dimethylchlorosilane. These silanes have been subjected to chemical and electrochemical investigations to determine their efficiency as organic compounds. The study used techniques like attenuated total reflection Fourier-transform infrared (ATR-FTIR) and X-ray diffraction (XRD), highlighting their potential in various applications (Baruwa et al., 2019).
Modification of Biological Compounds
Silanes have been utilized in the modification of biologically active compounds. A series of 1,3-disilabenzo[5,6]cyclohexene derivatives, starting from (o-bromomethylphenyl)dimethylchlorosilane, were synthesized and showed psychotropic activity with a sedative effect (Lukevics et al., 2003).
Alkylated Silica Surfaces
The influence of overlying solvent on alkylated silica surfaces was investigated using [3-(1-pyrenyl) propyl] dimethylchlorosilane. This study measured fluorescence lifetimes to determine interfacial polarity changes in different materials, indicating potential applications in material science and surface chemistry (Wong et al., 1991).
Functionalized Dendrigraft Polysiloxanes
Dendrigraft polysiloxanes bearing 3-chloropropyl functional groups were synthesized, leading to the development of dendrigrafts with an ionic corona and a relatively hydrophobic core. This research opens up possibilities in the field of polymer science and materials engineering (Chojnowski et al., 2007).
Multistage Reaction Characterization
The multistage character of the reaction of dimethyl(chloromethyl)chlorosilane with N-trimethylsilyl-amides and lactams was explored, revealing complex chemical interactions and products. Such studies are crucial in understanding chemical synthesis and reaction mechanisms (Kalikhman et al., 1989).
Adhesion Studies
Research on the adhesion properties of Aeromonas hydrophila to glass surfaces modified with various silanes, including (3-glycidoxypropyl)diethoxysilane and (3-N,N-dimethyl-3-N-n-hexadecylammoniopropyl)trimethoxysilane chloride, has implications for antibacterial surface treatments and materials science (Kręgiel, 2013).
Surface Modification and Coatings
Studies on surface Raman scattering of self-assembled monolayers of organosilanes on various substrates provide insights into their application in coatings, adhesion, and surface protection. This research contributes to the understanding of surface chemistry and material properties (Thompson & Pemberton, 1993).
Surface Modification of Rutile Powder
Alkylchlorosilanes, including trimethylchlorosilane, have been used to modify the surface of rutile powder, demonstrating an increased degree of hydrophobicity and chemical reaction. Such research has implications for material sciences, especially in coatings and surface treatments (Parfitt et al., 1973).
Safety and Hazards
Propriétés
IUPAC Name |
chloro-dimethyl-(3-trimethylsilyloxypropyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21ClOSi2/c1-11(2,3)10-7-6-8-12(4,5)9/h6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIDHBNTNHHZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCC[Si](C)(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21ClOSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsiloxypropyl)dimethylchlorosilane | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

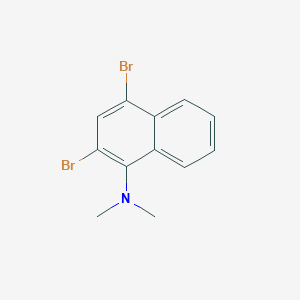
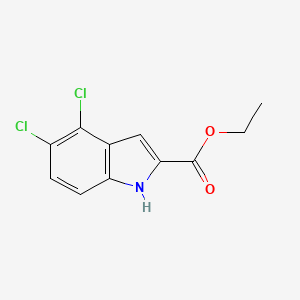
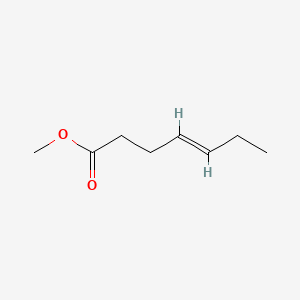
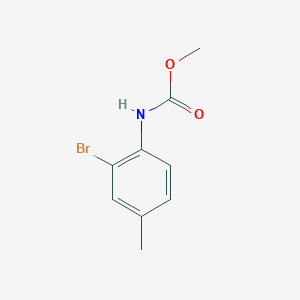
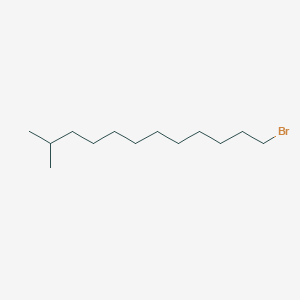
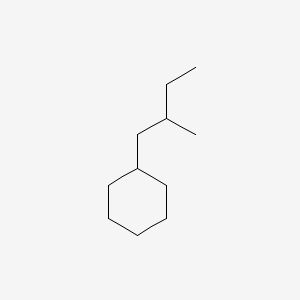

![2-[(4-bromophenyl)methylamino]ethanol Hydrochloride](/img/structure/B3271163.png)

![8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3271172.png)
